Cas no 406482-61-9 (2-fluoro-5-(4-methoxyphenyl)phenol)
2-fluoro-5-(4-methoxyphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-(4-methoxyphenyl)phenol
- DTXSID50684157
- 2-Fluoro-5-(4-methoxyphenyl)phenol, 95%
- MFCD18313620
- 406482-61-9
- 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
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- MDL: MFCD18313620
- Inchi: 1S/C13H11FO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3
- InChI Key: FFTOFNPWMOULDC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1O)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 218.07433
- Monoisotopic Mass: 218.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 3.3
Experimental Properties
- PSA: 29.46
2-fluoro-5-(4-methoxyphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319652-5 g |
2-Fluoro-5-(4-methoxyphenyl)phenol, 95%; . |
406482-61-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319652-5g |
2-Fluoro-5-(4-methoxyphenyl)phenol, 95%; . |
406482-61-9 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-fluoro-5-(4-methoxyphenyl)phenol Suppliers
2-fluoro-5-(4-methoxyphenyl)phenol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-fluoro-5-(4-methoxyphenyl)phenol
Introduction to 2-Fluoro-5-(4-methoxyphenyl)phenol (CAS No. 406482-61-9)
2-Fluoro-5-(4-methoxyphenyl)phenol, a compound with the CAS number 406482-61-9, is a versatile organic molecule that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a fluoro substituent and a methoxyphenyl group attached to a phenolic ring. These functional groups contribute to its chemical reactivity and biological activity, making it an intriguing subject for both academic research and industrial development.
The molecular formula of 2-fluoro-5-(4-methoxyphenyl)phenol is C13H11FO2, and its molecular weight is approximately 220.23 g/mol. The compound exists as a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties, including melting point, boiling point, and solubility, have been well-characterized in the literature, providing a solid foundation for further research and application.
In the realm of pharmaceuticals, 2-fluoro-5-(4-methoxyphenyl)phenol has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an anti-inflammatory agent, with preliminary results indicating that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, its ability to modulate cellular signaling pathways involved in inflammation makes it a valuable candidate for the treatment of chronic inflammatory diseases.
Beyond its anti-inflammatory properties, 2-fluoro-5-(4-methoxyphenyl)phenol has also been investigated for its potential as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cardiovascular disorders and neurodegenerative conditions. Studies have demonstrated that this compound exhibits strong antioxidant activity, likely due to the presence of the phenolic hydroxyl group, which can donate electrons to stabilize free radicals.
In the field of materials science, 2-fluoro-5-(4-methoxyphenyl)phenol has found applications in the synthesis of advanced materials with unique properties. For instance, it can be used as a building block for the preparation of polymers with enhanced thermal stability and mechanical strength. The fluoro substituent imparts hydrophobicity and improves the material's resistance to environmental degradation, while the methoxyphenyl group enhances its optical properties. These characteristics make it suitable for use in coatings, adhesives, and electronic devices.
The synthetic routes for preparing 2-fluoro-5-(4-methoxyphenyl)phenol have been extensively studied and optimized. One common method involves the reaction of 4-methoxybenzeneboronic acid with 2-fluorobromobenzene in the presence of a palladium catalyst. This Suzuki coupling reaction is highly efficient and can be carried out under mild conditions, making it suitable for large-scale production. Alternative synthetic strategies have also been explored to improve yield and reduce costs, including microwave-assisted synthesis and catalytic methods using environmentally friendly catalysts.
The safety profile of 2-fluoro-5-(4-methoxyphenyl)phenol has been evaluated through various toxicological studies. These studies have shown that it exhibits low toxicity when administered at therapeutic doses. However, like any chemical compound, it should be handled with care to avoid exposure through inhalation or skin contact. Proper safety measures should be followed during synthesis and handling to ensure the well-being of laboratory personnel.
In conclusion, 2-fluoro-5-(4-methoxyphenyl)phenol (CAS No. 406482-61-9) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features endow it with valuable properties such as anti-inflammatory activity, antioxidant capacity, and enhanced material performance. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in both academic and industrial contexts.
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